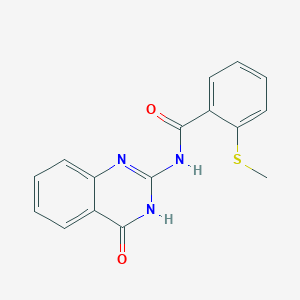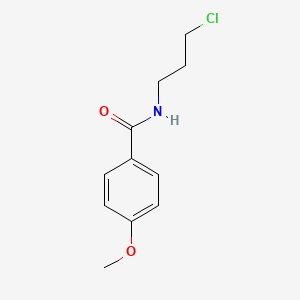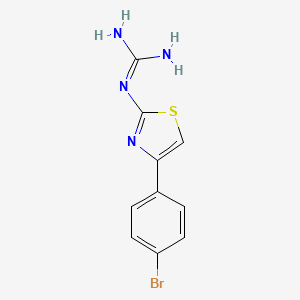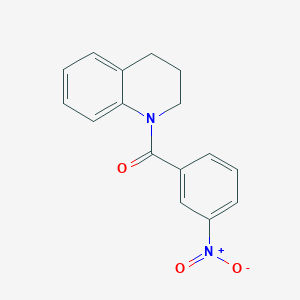![molecular formula C28H31N3O6 B11029395 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11029395.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone is a complex organic molecule featuring multiple functional groups, including a piperazine ring, a benzodioxin moiety, and a dioxoloquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Benzodioxin Moiety: Starting from catechol, the benzodioxin ring can be formed through a reaction with ethylene glycol under acidic conditions.
Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the benzodioxin derivative with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Quinoline Derivative Formation: The quinoline moiety can be synthesized through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.
Final Coupling: The final step involves coupling the piperazine-benzodioxin intermediate with the quinoline derivative using a suitable linker, often under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and quinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinoline N-oxides or benzodioxin carboxylic acids.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of alkyl or acyl groups at the piperazine nitrogen.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: May interact with various biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, if the compound inhibits a key enzyme in a metabolic pathway, it can disrupt the pathway’s function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethylquinolin-5(6H)-yl)ethanone
- 2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)propanone
Uniqueness
The unique combination of the benzodioxin, piperazine, and dioxoloquinoline moieties in the compound provides distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H31N3O6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C28H31N3O6/c1-18-14-28(2,3)31(20-13-24-23(12-19(18)20)35-17-36-24)26(32)15-29-8-10-30(11-9-29)27(33)25-16-34-21-6-4-5-7-22(21)37-25/h4-7,12-14,25H,8-11,15-17H2,1-3H3 |
InChI Key |
DKNUHRJQLWSHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)

![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)
![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11029348.png)
![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)

![3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11029360.png)
![N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11029369.png)




